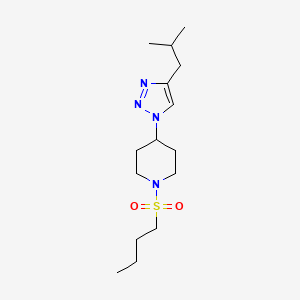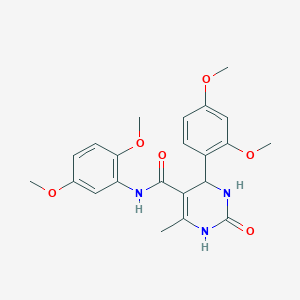
1-(butylsulfonyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine
Overview
Description
1-(Butylsulfonyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and tubulin polymerization. HDACs are enzymes that play a role in gene expression, while tubulin polymerization is involved in cell division. Inhibition of these enzymes can lead to the death of cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(butylsulfonyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine is its potential as a tool for studying the role of certain enzymes in biological systems. In addition, this compound has shown promising results in the treatment of cancer and neurodegenerative disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(butylsulfonyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis of this compound to improve its efficiency and reduce its cost. Furthermore, future research can focus on the development of analogs of this compound with improved pharmacological properties. Finally, future research can investigate the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease.
Conclusion
In conclusion, this compound is a promising chemical compound with significant potential in medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of cancer and neurodegenerative disorders and has been used as a tool for studying the role of certain enzymes in biological systems. Future research can focus on further investigating the mechanism of action of this compound, optimizing its synthesis, developing analogs with improved pharmacological properties, and investigating its potential as a therapeutic agent for other diseases.
Scientific Research Applications
1-(Butylsulfonyl)-4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidine has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, this compound has been used as a tool for studying the role of certain enzymes in biological systems.
properties
IUPAC Name |
1-butylsulfonyl-4-[4-(2-methylpropyl)triazol-1-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c1-4-5-10-22(20,21)18-8-6-15(7-9-18)19-12-14(16-17-19)11-13(2)3/h12-13,15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDACBQLCQBJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)N2C=C(N=N2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}-2-furoate](/img/structure/B3967091.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B3967103.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3967107.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B3967112.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3967123.png)
![methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3967126.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967134.png)
![3-(4-bromobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967135.png)
![3-(acetylamino)-N-isopropyl-N-[(4-methoxy-1-naphthyl)methyl]propanamide](/img/structure/B3967139.png)
![5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967140.png)
![3-{[(4-chloro-3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3967142.png)
![3-allyl-5-[4-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967148.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967159.png)